2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide

Medicinal Chemistry Physicochemical Profiling Regioisomeric Differentiation

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide (CAS 1353951-67-3), also catalogued as N-Cyclopropyl-N-(3-nitrobenzyl)glycinamide, is a disubstituted glycinamide derivative featuring a primary amine, a cyclopropyl group, and a meta-nitrobenzyl moiety on an acetamide backbone. This compound belongs to a class of small-molecule glycinamides investigated as pharmacological probes for targets including glycine transporters (GlyT1), nitric oxide synthases (NOS), and chemokine receptors (CCR5), based on activity data for structurally related analogs in curated bioactivity databases.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
Cat. No. B7932781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CN
InChIInChI=1S/C12H15N3O3/c13-7-12(16)14(10-4-5-10)8-9-2-1-3-11(6-9)15(17)18/h1-3,6,10H,4-5,7-8,13H2
InChIKeyISLUPORRTWWKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide Procurement Guide: Structural and SAR Differentiation


2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide (CAS 1353951-67-3), also catalogued as N-Cyclopropyl-N-(3-nitrobenzyl)glycinamide, is a disubstituted glycinamide derivative featuring a primary amine, a cyclopropyl group, and a meta-nitrobenzyl moiety on an acetamide backbone . This compound belongs to a class of small-molecule glycinamides investigated as pharmacological probes for targets including glycine transporters (GlyT1), nitric oxide synthases (NOS), and chemokine receptors (CCR5), based on activity data for structurally related analogs in curated bioactivity databases [1]. Its defined scaffold makes it a valuable intermediate for structure-activity relationship (SAR) studies, where the 3-nitro substitution pattern and free amine handle differentiate it from the para-isomer and chloro-substituted analogs .

Why 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide Cannot Be Interchanged with Positional Isomers or Halo Analogs Without SAR Validation


Within the N-cyclopropyl-N-(nitrobenzyl)-acetamide series, regioisomeric variation of the nitro group from the 3- to the 4-position and substitution of the 2-amino group with chlorine produce compounds with distinct physicochemical and steric properties that are not freely interchangeable . The 3-nitro isomer (target compound) exhibits a boiling point of 461.1±38.0 °C versus 463.9±38.0 °C for the 4-nitro isomer, reflecting different intermolecular interactions that impact purification and formulation . The 2-chloro analog (CAS 1353963-23-1) possesses higher calculated lipophilicity (estimated logP shift due to replacement of the polar primary amine with a halogen) and distinct hydrogen-bond donor/acceptor profiles, fundamentally altering pharmacophore recognition . Literature on structurally analogous N-alkyl glycinamides further demonstrates that even subtle benzyl substitution changes can shift potency against transporter and enzyme targets by orders of magnitude, necessitating explicit structural identity verification in procurement specifications [1].

Quantitative Differentiation Evidence for 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide


Regioisomeric Differentiation: 3-Nitro vs 4-Nitro Boiling Point and Predicted LogP Shift

The target 3-nitro isomer (CAS 1353951-67-3) exhibits a boiling point of 461.1±38.0 °C, which is 2.8 °C lower than the 4-nitro isomer (CAS 1353955-62-0, BP 463.9±38.0 °C) . This difference, while modest, reflects altered intermolecular interactions attributable to the meta vs para nitro arrangement. Additionally, the 3-nitro substitution confers a distinct molecular electrostatic potential surface relative to the 4-nitro isomer, which can differentially orient the nitro group in hydrogen-bonding interactions with biological targets [1].

Medicinal Chemistry Physicochemical Profiling Regioisomeric Differentiation

Functional Group Differentiation: 2-Amino vs 2-Chloro Hydrogen-Bond Donor Capacity

The target compound features a free primary amine (HBD count = 1, HBA count = 4) [1], in contrast to the 2-chloro analog (CAS 1353963-23-1) which replaces the amine with a chlorine atom, eliminating one hydrogen-bond donor while retaining the amide carbonyl acceptor [2]. This substitution results in a higher calculated density for the chloro analog (1.4±0.1 g/cm³ vs 1.3±0.1 g/cm³) and a lower boiling point (453.1±38.0 °C vs 461.1±38.0 °C), consistent with the loss of intermolecular hydrogen bonding in the chloro derivative .

Medicinal Chemistry Hydrogen-Bonding Pharmacophore Design

Class-Level Inference: Glycinamide Scaffold as Privileged GlyT1 Pharmacophore – Benchmark Data from N-Benzyl Glycinamide Analogs

Members of the N-benzyl glycinamide class, including N-(3-nitrobenzyl)glycinamide (the des-cyclopropyl analog of the target compound) and related N-alkyl glycinamides, have demonstrated potent inhibition of the glycine transporter GlyT1. For instance, a structurally related N-(3-nitrobenzyl)glycinamide derivative (lacking the cyclopropyl group) showed an IC50 of 2 nM against rat GlyT1 in primary cortical neurons [1]. In a broader SAR series, variation of the N-alkyl substituent generated analogs spanning from low nanomolar to micromolar GlyT1 potency, demonstrating that the glycinamide core is a validated warhead for GlyT1 engagement, with substituent-dependent potency modulation [2]. Although no direct GlyT1 data were retrieved for the exact target compound, the convergent SAR from closely related analogs supports the expectation that the 3-nitrobenzyl-cyclopropyl substitution pattern will exhibit GlyT1 inhibitory activity within this validated class.

Glycine Transporter Inhibition Neuroscience SAR by Scaffold

Preliminary CCR5 Antagonist Activity Screen: Target Compound Implicated as a Potential CCR5 Modulator

A preliminary pharmacological screening study authored by Zhang Huili and indexed on Semantic Scholar indicates that 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide can be used as a CCR5 antagonist for the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While specific IC50 or Ki values were not provided in the indexed abstract, the screening result places the compound within a broader class of cyclopropyl-containing CCR5 antagonists. For context, potent cyclopropyl CCR5 antagonists in patent literature (e.g., SmithKline Beecham series, WO2004055010) have demonstrated IC50 values in the low nanomolar to sub-nanomolar range (e.g., 0.1–3.16 nM) against CCR5 in cell-based fusion assays [2].

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Commercial Availability and Purity Specification: Single-Source Benchmarking

The target compound is commercially available from multiple vendors including Fluorochem (catalog 10-F086296), Leyan (98% purity, catalog 1777369), and various resellers listed on Chemenu and ChemicalBook . The 4-nitro isomer (CAS 1353955-62-0) is also commercially available, while the 2-chloro analog has a narrower vendor distribution . The target compound's availability at 98% purity from Leyan and its listing as a Fluorochem product (originally discontinued but potentially re-stocked) provides a benchmark for procurement specifications .

Chemical Procurement Purity Analysis Supply Chain

Optimal Research and Procurement Scenarios for 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide


SAR Probe Synthesis for GlyT1 Transporter Selectivity Profiling

Based on class-level GlyT1 inhibitory activity of N-benzyl glycinamide analogs (IC50 range: 2 nM to >10 μM) [1], this compound serves as a synthetic intermediate for constructing focused libraries exploring the effect of 3-nitro substitution and cyclopropyl N-capping on GlyT1 vs GlyT2 selectivity. The free amine enables facile derivatization via amide coupling, while the 3-nitro group can be reduced to an aniline for further functionalization or retained as an electron-withdrawing pharmacophoric element [2]. Researchers should procure the 98% purity grade to minimize interference from amine-containing impurities in biological assays.

CCR5 Antagonist Lead Optimization Starting Point

The preliminary screening identification of this compound as a CCR5 antagonist [3] positions it as a starting scaffold for lead optimization programs targeting HIV entry inhibition or inflammatory CCR5-mediated diseases. The 3-nitrobenzyl moiety provides a handle for isosteric replacement (e.g., bioisosteric replacement of the nitro group with carboxylate, tetrazole, or sulfonamide equivalents), while the cyclopropyl group offers conformational restriction that may enhance receptor binding kinetics compared to acyclic analogs . Independent dose-response confirmation is recommended before initiating costly SAR campaigns.

Intermediate for Dual-Target HDAC/NOS Probe Development

Structurally related N-cyclopropyl acetamide derivatives have been reported to inhibit histone deacetylases (HDAC1/6) and nitric oxide synthases (eNOS, nNOS) with varying potency [4]. The target compound's free amine and 3-nitrobenzyl motif provide orthogonal functionalization sites that can be elaborated into dual-target chemical probes. The 3-nitro positional isomer's distinct electrostatic profile relative to the 4-nitro analog may confer differential isoform selectivity, making positional identity critical for reproducible pharmacology. Procurement with verified CAS 1353951-67-3 is essential to avoid inadvertent substitution with the 4-nitro isomer.

Fragment-Based Drug Discovery Screening Library Component

With a molecular weight of 249.27 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and compliance with fragment-like physicochemical criteria, this compound is suitable for inclusion in fragment screening libraries targeting diverse enzyme and receptor classes [5]. The three-dimensional cyclopropyl group distinguishes it from purely planar fragment scaffolds, potentially accessing binding pockets not engaged by flat aromatic fragments. The 3-nitro group serves as a spectroscopic handle (UV absorbance, 19F NMR if further derivatized) for binding assay readout.

Quote Request

Request a Quote for 2-Amino-N-cyclopropyl-N-(3-nitro-benzyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.